Diaziridine, tetrafluoro-
Description
Diaziridine is a three-membered heterocyclic compound containing two nitrogen atoms and one carbon atom. The "tetrafluoro-" designation indicates the presence of four fluorine substituents. Fluorination significantly enhances electronegativity and stability, making it valuable in photoaffinity labeling and medicinal chemistry .
Properties
CAS No. |
17224-09-8 |
|---|---|
Molecular Formula |
CF4N2 |
Molecular Weight |
116.018 g/mol |
IUPAC Name |
1,2,3,3-tetrafluorodiaziridine |
InChI |
InChI=1S/CF4N2/c2-1(3)6(4)7(1)5 |
InChI Key |
GYVBIRZKBSLKBA-UHFFFAOYSA-N |
SMILES |
C1(N(N1F)F)(F)F |
Canonical SMILES |
C1(N(N1F)F)(F)F |
Synonyms |
Tetrafluorodiaziridine |
Origin of Product |
United States |
Scientific Research Applications
Propellant Applications
Diaziridine compounds have been investigated for their potential use as propellants, particularly in aerospace applications. The high strain energy associated with the diaziridine structure allows for the release of significant energy upon decomposition, making it a candidate for high-energy-density materials.
- Research Findings : A study aimed at synthesizing diaziridine functionality for propellant applications highlighted the importance of optimizing synthetic routes to minimize costs and maximize yield. The research utilized digital scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess the energetic properties of the synthesized diaziridines, demonstrating their potential as effective propellants .
- Energetic Properties : The energetic performance of diaziridines was evaluated, showing promising results that suggest their capability to meet the demands of modern propellant systems. This includes considerations of stability, impact sensitivity, and detonation performance, which are critical for safe and efficient propellant design .
Biomedical Applications
Diaziridine, tetrafluoro- also plays a crucial role in biomedical research, particularly as a precursor for photoaffinity labeling agents. These agents are vital in studying protein interactions and drug discovery.
- Photoaffinity Labeling : The compound's ability to form reactive carbene species upon photolysis allows it to covalently bond with biomolecules, facilitating the identification of protein targets and interaction mapping. Recent advancements have shown that diaziridine-derived probes can be used effectively in identifying target molecules within complex biological systems .
- Case Studies : Specific case studies have illustrated the successful application of diaziridine-based photoaffinity labels in drug discovery processes. For example, diazirinyl-substituted compounds showed significant binding affinities to various receptors, indicating their potential utility in pharmacological research .
Synthesis and Transformation Trends
The synthesis of diaziridine compounds has evolved significantly over the years. Recent trends focus on minimizing synthetic overhead while enhancing yields through innovative methodologies.
- Synthetic Approaches : Current methodologies emphasize the use of less hazardous reagents and more efficient reaction conditions. The development of "minimalist" approaches has led to the synthesis of stable diazirine derivatives that retain high reactivity necessary for their applications .
- Transformation Studies : Ongoing research continues to explore the transformation pathways of diaziridines into more complex structures, which can further expand their applicability across different fields .
Data Tables
Chemical Reactions Analysis
Thermal and Photochemical Decomposition
Diaziridines are known to decompose under heat or UV light to generate carbenes. For CF₄N₂:
-
Proposed Pathway :
The resultant difluorocarbene (:CF₂) is highly electrophilic and reacts with alkenes, aromatics, or nucleophiles .
Nucleophilic Substitution
Fluorine atoms in CF₄N₂ may undergo substitution with nucleophiles (e.g., amines, alkoxides):
Comparative Reactivity of Halogenated Diaziridines
Challenges and Research Gaps
-
Experimental Data : Direct studies on CF₄N₂ are scarce, with most insights extrapolated from chlorinated or trifluoromethyl analogs .
-
Mechanistic Uncertainty : The exact pathways for ring-opening or fluorocarbene stabilization remain unverified.
-
Synthetic Scalability : Harsh fluorination conditions limit large-scale production .
Key Citations
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares tetrafluorodiaziridine with key analogs:
Key Observations :
- Fluorinated diaziridines (e.g., 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine) exhibit higher molecular weights and melting points compared to non-fluorinated analogs due to increased van der Waals interactions .
- Tetrafluorodiaziridine’s exact physical data are unconfirmed, but its fluorine content likely reduces solubility in organic solvents compared to alkyl-substituted diaziridines .
Structural Analysis
- Tetrafluorodiaziridine: No direct X-ray data are available. Analogous compounds (e.g., 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine) show N-N bond lengths of ~1.40 Å and C-N bonds of ~1.47 Å, with slight elongation due to fluorine’s electron-withdrawing effects .
- 1,2-Dimethyldiaziridine : Gas-phase electron diffraction reveals a planar ring structure with N-N bond lengths of ~1.38 Å .
Preparation Methods
Stepwise Synthesis
-
Formation of Azaalkenes :
-
Oxidation to Oxaziridines :
-
Reduction to Diaziridine :
Mechanistic Insights
The transformation proceeds through:
-
Electrophilic addition of CF₂=NCl to the olefin, forming a β-chloro imine intermediate.
-
Peracid-mediated oxidation to install the oxaziridine ring.
Comparative Analysis of Methods
| Parameter | Fluoride Cyclization | Thermal Addition |
|---|---|---|
| Yield | 85% | 30–48% |
| Reaction Time | 8 hours | 24–36 hours |
| Temperature | 22°C | 150–200°C |
| By-products | COF₂ | CF₃COOH, HCl |
| Scalability | High (gram-scale) | Moderate (millimolar) |
The fluoride-induced method offers superior yields and milder conditions, making it more industrially viable. However, the thermal route provides access to diverse diaziridine derivatives through variation of the olefin substrate.
Challenges and Limitations
-
Sensitivity to Moisture : Both methods require anhydrous conditions to prevent hydrolysis of intermediates.
-
By-product Management : COF₂, a toxic gas, necessitates specialized trapping systems.
-
Substrate Availability : Perfluoroaminooxaziridines are synthetically challenging to prepare, limiting large-scale production .
Q & A
Advanced Research Question
- Accuracy vs. Cost : MP2/cc-pVTZ > B3LYP/6-31G(d,p) for non-covalent interactions but requires higher computational resources.
- Basis Set Selection : The 6-311++G(d,p) basis set balances accuracy and efficiency for vibrational frequency calculations .
- Artifact Mitigation : Avoid HF/6-311++G(d,p) for NBO analysis due to electron correlation neglect .
How can crystallographic data be leveraged to predict tetrafluorodiaziridine reactivity?
Advanced Research Question
Crystal packing (e.g., N···I or C–H···π interactions) influences solid-state reactivity. Use Mercury software to analyze intermolecular distances and simulate reaction pathways. For example, π-stacking in 1,2,4,5-tetrafluoro-3,6-diiodobenzene derivatives directs regioselectivity in cross-coupling reactions .
What are common pitfalls in interpreting mass spectral data for tetrafluorodiaziridine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
